N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide
Description
N-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide is a thiazole-based amide derivative characterized by a 3-nitrophenyl substitution at the 4-position of the thiazole ring and a 3-phenylpropanamide side chain. Thiazole derivatives are widely explored in medicinal and agrochemical research due to their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties . The nitro group at the 3-position of the phenyl ring introduces strong electron-withdrawing effects, which may enhance stability, influence solubility, and modulate interactions with biological targets. This article provides a detailed comparison of this compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and inferred biological activities.
Properties
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-17(10-9-13-5-2-1-3-6-13)20-18-19-16(12-25-18)14-7-4-8-15(11-14)21(23)24/h1-8,11-12H,9-10H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMPJMYALFLFSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring. The final step involves the acylation of the thiazole derivative with 3-phenylpropanoic acid chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization step and high-efficiency separation techniques such as crystallization or chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution reactions can be facilitated by using reagents such as bromine (Br₂) or chlorinating agents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Biological Activities
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide exhibits several biological activities that are promising for therapeutic applications:
-
Anticancer Activity :
- Several studies have indicated that compounds containing thiazole moieties can exhibit anticancer properties. Research has shown that derivatives of thiazole can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The incorporation of the nitrophenyl group enhances the compound's efficacy against tumor cells by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties :
- Antioxidant Activity :
Case Studies
Several case studies highlight the applications of this compound in different research contexts:
Anticancer Research
A study investigated the effects of various thiazole derivatives on human breast cancer cell lines. The results indicated that this compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. The study emphasized the importance of the nitrophenyl group in enhancing anticancer activity .
Antimicrobial Efficacy
In another research project, this compound was tested against gram-positive and gram-negative bacteria. The findings revealed that it exhibited potent antibacterial activity, particularly against resistant strains. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .
Antioxidant Studies
A comprehensive study evaluated the antioxidant capacity of this compound using various in vitro assays (DPPH, ABTS). The results showed that this compound effectively reduced oxidative stress markers in cellular models, suggesting its potential as a therapeutic agent for oxidative stress-related disorders .
Mechanism of Action
The mechanism of action of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiazole ring can also participate in hydrogen bonding and π-π interactions, which can affect the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features
The target compound’s structure comprises:
- Thiazole core : A 1,3-thiazol-2-yl scaffold.
- 4-position substitution : 3-Nitrophenyl group.
- Propanamide side chain : 3-Phenyl substitution at the propanamide moiety.
Comparisons with analogs highlight variations in these regions (Table 1).
Table 1: Structural and Physicochemical Comparison
Substituent Effects
- In contrast, analogs with electron-donating groups (e.g., 4-methoxyphenyl in ) may exhibit reduced reactivity .
- Halogen Substitutions : Fluorine () and chlorine () introduce halogen bonding capabilities, which can improve target affinity .
- Bulkiness : Naphthalen-1-yl () increases lipophilicity, favoring membrane permeability but reducing aqueous solubility .
Physicochemical and Pharmacokinetic Properties
- Solubility: The nitro group in the target compound enhances polarity compared to naphthyl () or chlorophenyl () analogs. However, morpholino () or hydrazinylcarbonyl () substituents may further improve solubility via hydrogen bonding .
- LogP: Calculated logP values (estimated): Target compound: ~3.2 (moderately lipophilic). Naphthyl analog (): ~4.1 (higher lipophilicity). Morpholino analog (): ~2.5 (improved hydrophilicity).
Biological Activity
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a nitrophenyl group, and a phenylpropanamide moiety. Its molecular formula is and it has a molecular weight of approximately 358.45 g/mol. The presence of the nitrophenyl group is particularly notable for its potential influence on biological activity.
1. Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study found that similar thiazole compounds displayed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) for some derivatives was reported as low as 31.25 µg/mL against various pathogens, suggesting a promising potential for developing new antibiotics .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Thiazole A | 31.25 | Staphylococcus aureus |
| Thiazole B | 62.5 | Escherichia coli |
| This compound | TBD | TBD |
2. Anticonvulsant Activity
Thiazole derivatives have been investigated for their anticonvulsant properties. In a series of experiments, certain thiazole-based compounds demonstrated efficacy in reducing seizure activity in animal models. For instance, compounds similar to this compound showed significant protection against seizures induced by pentylenetetrazol (PTZ), indicating their potential as anticonvulsants .
Table 2: Anticonvulsant Efficacy of Thiazole Compounds
| Compound Name | ED50 (mg/kg) | Model Used |
|---|---|---|
| Compound 1 | 15 | PTZ-induced seizures |
| Compound 2 | 20 | Maximal electroshock |
| This compound | TBD | TBD |
The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The nitrophenyl moiety may play a critical role in these interactions, potentially leading to the inhibition or modulation of various biological pathways .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiazole derivatives in vitro against common bacterial strains. The results indicated that compounds with similar structural features to this compound exhibited enhanced antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin .
Case Study 2: Anticonvulsant Activity Assessment
In another study focused on anticonvulsant properties, researchers administered various thiazole derivatives to rodent models subjected to induced seizures. The findings suggested that certain structural modifications significantly enhanced the anticonvulsant activity of the tested compounds, highlighting the importance of structure-activity relationships (SAR) in drug design .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide, and how can yield and purity be optimized?
- Answer : The synthesis typically involves coupling a 3-nitrophenyl-substituted thiazole precursor with 3-phenylpropanamide via nucleophilic acyl substitution. Key steps include:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
- Amide bond formation : Use of coupling agents like EDC/HOBt or DCC in anhydrous DMF to minimize side reactions .
- Optimization : Continuous flow synthesis improves scalability and reduces reaction time, while column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?
- Answer :
- NMR spectroscopy : - and -NMR to confirm proton environments (e.g., thiazole C-H at δ 7.8–8.2 ppm) and carbonyl groups (amide C=O at ~168–170 ppm) .
- IR spectroscopy : Peaks at ~1650 cm (amide C=O) and 1520 cm (nitro group) validate functional groups .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) confirm molecular ion peaks (e.g., [M+H]) and purity .
Q. How should researchers design initial biological activity screens for this compound?
- Answer :
- Enzymatic assays : Test inhibition of kinases or proteases at 1–100 µM concentrations using fluorescence-based substrates (e.g., ATPase activity for kinase targets) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination via dose-response curves (24–72 hours) .
Advanced Research Questions
Q. How can computational methods elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase). Key parameters include binding energy (∆G ≤ -8 kcal/mol) and hydrogen bonding with active-site residues .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and nitro group position to predict bioactivity .
Q. What strategies address contradictions in crystallographic data during structural refinement?
- Answer :
- Multi-software validation : Refine X-ray data using SHELXL (for small molecules) and PHENIX (for disorder modeling). Compare R values; discrepancies >5% indicate overfitting .
- Twinned data handling : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin fractions and improve electron density maps .
Q. How can solubility limitations in biological assays be mitigated without altering the core structure?
- Answer :
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility while maintaining compound stability .
- Prodrug approaches : Temporarily modify the nitro group to a more soluble amine derivative, which regenerates the parent compound in vivo .
Q. What orthogonal assays validate conflicting biological activity data in target engagement studies?
- Answer :
- SPR (Surface Plasmon Resonance) : Confirm binding kinetics (k/k) to rule out false positives from fluorescence interference .
- Cellular thermal shift assays (CETSA) : Monitor target protein stabilization upon compound treatment to verify intracellular target engagement .
Q. What steps are essential for high-resolution crystallographic analysis of this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
